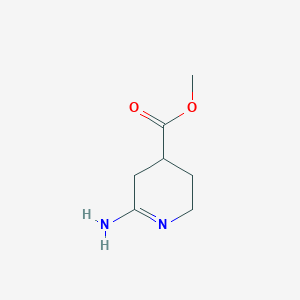

Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate is a chemical compound with the molecular formula C7H12N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, in the presence of a dehydrating agent . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted tetrahydropyridine derivatives .

Scientific Research Applications

Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for anti-inflammatory and anticancer agents.

Mechanism of Action

The mechanism of action of methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with muscarinic and nicotinic acetylcholine receptors, affecting neurotransmission and cellular responses .

Comparison with Similar Compounds

Similar Compounds

6-methyl-2,3,4,5-tetrahydropyridine: Another tetrahydropyridine derivative with similar structural features.

Ethyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate: An ethyl ester analog with comparable chemical properties.

Uniqueness

Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate (also known as Methyl 6-amino-1,2,3,4-tetrahydropyridine-4-carboxylate hydrochloride) is a compound with significant potential in pharmaceutical applications due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesis, and implications for drug development.

Chemical Structure and Properties

This compound has the molecular formula C7H12N2O2 and a molecular weight of approximately 192.64 g/mol. Its structure features a tetrahydropyridine ring which is essential for its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound hydrochloride |

| CAS Number | 146422-41-5 |

| Molecular Weight | 192.64 g/mol |

| Molecular Formula | C7H13ClN2O2 |

Research indicates that this compound may interact with various biological targets:

- Neurotransmitter Modulation : The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to amino acid transporters like LAT1 (L-type amino acid transporter 1). LAT1 is crucial for the transport of essential amino acids across the blood-brain barrier (BBB), influencing neurological health and disease states such as Parkinson's disease and autism spectrum disorders .

- Antioxidant Activity : Preliminary studies suggest that derivatives of tetrahydropyridine compounds can exhibit antioxidant properties by modulating oxidative stress pathways. This activity is linked to the regulation of cytoprotective genes through pathways involving NRF2 (nuclear factor erythroid 2-related factor 2), which plays a role in cellular defense mechanisms against oxidative damage .

- Potential Anticancer Properties : There is emerging evidence that compounds similar to Methyl 6-amino-2,3,4,5-tetrahydropyridine may exhibit anticancer activities by targeting specific signaling pathways involved in tumor growth and metastasis. The modulation of these pathways could provide a basis for developing novel cancer therapies .

Study on Neurotransmitter Transport

A study published in Nature Communications highlighted the role of LAT1 in transporting amino acids critical for brain function. The research demonstrated that alterations in LAT1 expression could significantly affect amino acid homeostasis in neuronal cells. Methyl 6-amino-2,3,4,5-tetrahydropyridine derivatives were suggested as potential modulators that could enhance LAT1 activity under pathological conditions .

Antioxidant Activity Assessment

In vitro studies have shown that tetrahydropyridine derivatives can induce NRF2-dependent gene expression. A study conducted by Duarte et al. explored various tetrahydropyridine analogs and their ability to activate NRF2 signaling pathways. The findings indicated that these compounds could potentially mitigate oxidative stress-related damage in neuronal cells .

Properties

CAS No. |

158832-44-1 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate |

InChI |

InChI=1S/C7H12N2O2/c1-11-7(10)5-2-3-9-6(8)4-5/h5H,2-4H2,1H3,(H2,8,9) |

InChI Key |

OJJLAGJYIDOTFJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCN=C(C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.